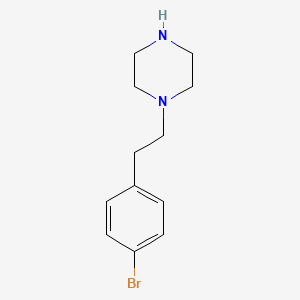

1-(4-Bromophenethyl)piperazine

Descripción general

Descripción

1-(4-Bromophenethyl)piperazine, also known as 4-Bromophenethylpiperazine, is an organic compound with the molecular formula C9H14BrN. It is a white, crystalline solid that is soluble in organic solvents. This compound has been used in a variety of scientific and industrial applications, including as a reagent in organic synthesis and as a drug intermediate. It is also used as a building block in the synthesis of a number of other compounds.

Aplicaciones Científicas De Investigación

Solid Phase Synthesis of 2-Aminobutadienes

A study explored the synthesis of resin-bound 4-substituted-2-aminobutadienes through Wittig reaction, using a piperazine-based linker for the attachment of ketones. This method demonstrates the utility of piperazine in facilitating chemical reactions compatible with anion chemistry, highlighting its role in the development of novel organic compounds (Hird, Irie, & Nagai, 1997).

Synthesis of Antifungal and Antimicrobial Compounds

Research on 1,2,4-Triazole derivatives incorporating a piperazine nucleus showcased the synthesis of compounds with potential as azole class antifungals. These compounds exhibited significant antimicrobial, antioxidant, and enzyme inhibitory activities, demonstrating the versatility of piperazine derivatives in medicinal chemistry (Mermer et al., 2018).

Development of Diagnostic and Therapeutic Agents

Piperazine derivatives have been investigated as potential positron emission tomography (PET) radiotracers and therapeutic agents, especially in oncology. Modifications to reduce lipophilicity while maintaining receptor affinity highlight the adaptability of piperazine compounds in drug development (Abate et al., 2011).

Inhibition of Bacterial Biofilms

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized for targeting bacterial biofilms and MurB enzyme inhibitors. These compounds showed promising antibacterial efficacies and biofilm inhibition activities, underscoring the potential of piperazine derivatives in addressing antibiotic resistance (Mekky & Sanad, 2020).

Catalytic Applications in Organic Reactions

Piperazine-based complexes have been employed as catalysts in the oxidative bromination of organic compounds, serving as functional mimics of haloperoxidases. This application signifies the role of piperazine derivatives in enhancing the efficiency and selectivity of chemical transformations (Maurya et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 1-(4-Bromophenethyl)piperazine is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

1-(4-Bromophenethyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with its targets leads to changes in the nervous system of the affected organism, disrupting normal function.

Biochemical Pathways

This disruption can lead to various downstream effects, including paralysis in certain organisms .

Pharmacokinetics

It is known that similar compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . These properties can impact the bioavailability of the compound, affecting its efficacy and duration of action.

Result of Action

The molecular and cellular effects of 1-(4-Bromophenethyl)piperazine’s action primarily involve the disruption of normal neural signaling due to its action on GABA receptors . This can lead to paralysis in certain organisms, such as worms .

Propiedades

IUPAC Name |

1-[2-(4-bromophenyl)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPHYPDEAQTYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597449 | |

| Record name | 1-[2-(4-Bromophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenethyl)piperazine | |

CAS RN |

142962-89-8 | |

| Record name | 1-[2-(4-Bromophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

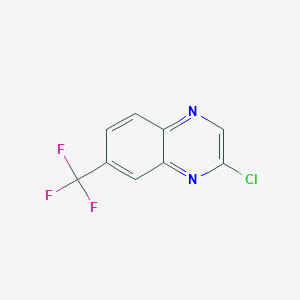

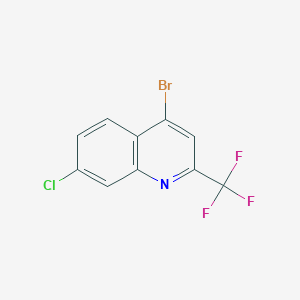

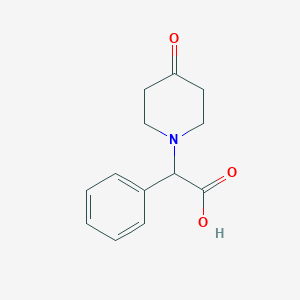

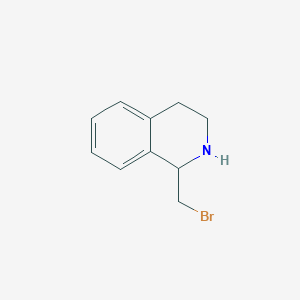

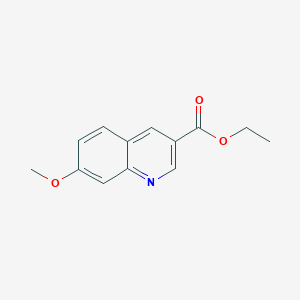

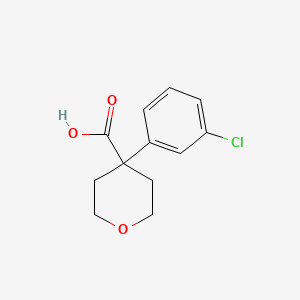

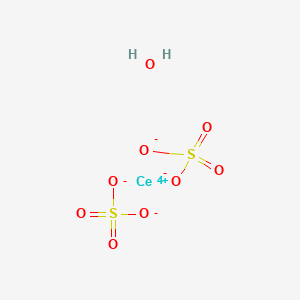

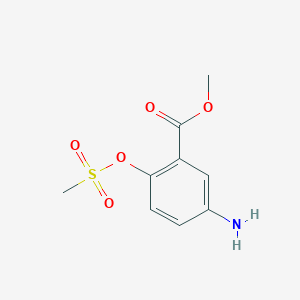

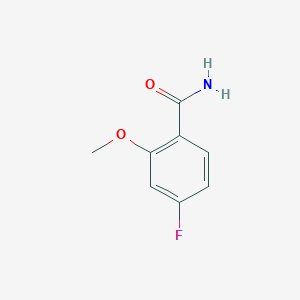

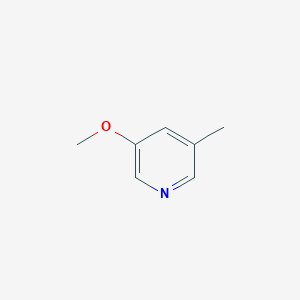

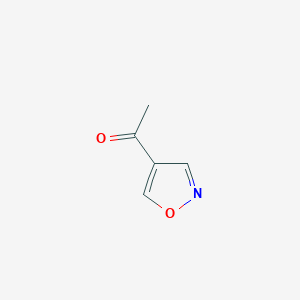

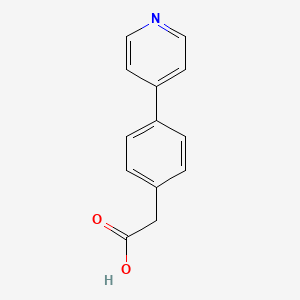

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.